3,5-Difluoro-2-isobutoxybenzaldehyde
Description
3,5-Difluoro-2-isobutoxybenzaldehyde is a fluorinated aromatic aldehyde with a substituted isobutoxy group at the ortho position. Its structure combines electron-withdrawing fluorine atoms and an electron-donating alkoxy group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity is influenced by its substituents:
- Fluorine atoms at positions 3 and 5 enhance electrophilicity at the aldehyde group and improve metabolic stability.
For example, references 2,3-Difluoro-4-iodobenzaldehyde in a synthetic pathway, highlighting the role of fluorine and iodine in directing electrophilic substitution reactions .
Properties
IUPAC Name |
3,5-difluoro-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)6-15-11-8(5-14)3-9(12)4-10(11)13/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJVHAQCBCEGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Difluoro-2-isobutoxybenzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of 3,5-difluoro-2-isobutoxybenzaldehyde is , with a molecular weight of approximately 216.21 g/mol. The compound features a benzaldehyde group substituted with two fluorine atoms at the 3 and 5 positions and an isobutoxy group at the 2 position. The presence of fluorine enhances lipophilicity and may influence the compound's binding affinity to biological targets.
The biological activity of 3,5-difluoro-2-isobutoxybenzaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating various biological processes.
- Receptor Interaction : Its structure allows for potential binding to receptors, influencing signaling pathways related to cell growth, apoptosis, and inflammation.
Biological Activity
Research into the biological activity of 3,5-difluoro-2-isobutoxybenzaldehyde has revealed several areas of interest:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. It has shown significant inhibition against Gram-positive bacteria, suggesting potential utility in developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that 3,5-difluoro-2-isobutoxybenzaldehyde can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated macrophages. This suggests its potential application in managing inflammatory diseases.
Cytotoxicity in Cancer Cells
The compound has been evaluated for its cytotoxic effects on human cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as a candidate for targeted cancer therapies.
Case Studies
| Study | Findings |
|---|---|
| Study 1: Antimicrobial Activity | Tested against E. coli and S. aureus; showed significant inhibition at concentrations above 50 µg/mL. |
| Study 2: Anti-inflammatory Effects | In vitro analysis demonstrated decreased levels of TNF-alpha and IL-6 in treated macrophages. |
| Study 3: Cytotoxicity Assessment | Evaluated on human cancer cell lines; exhibited selective cytotoxicity towards certain cancer cells without affecting normal cells significantly. |
Research Findings
- Antimicrobial Properties : A study highlighted the efficacy of 3,5-difluoro-2-isobutoxybenzaldehyde against common pathogens, particularly Gram-positive bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell membranes or interference with metabolic functions.
- Anti-inflammatory Mechanism : Research indicated that the compound modulates inflammatory responses by downregulating pro-inflammatory cytokines, suggesting possible applications in treating chronic inflammatory diseases.
- Cytotoxicity in Cancer Cells : In vitro studies revealed that this compound selectively induces apoptosis in certain cancer cell lines while sparing normal cells, making it a promising candidate for further development in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares key physicochemical properties of 3,5-Difluoro-2-isobutoxybenzaldehyde with structurally related compounds:
<sup>†</sup>LogP values predicted using fragment-based methods (e.g., Crippen’s method).
Functional Analogs in Drug Development
and describe 2',2'-difluorodeoxycytidine (dFdC) and ara-C , which are nucleoside analogs but share fluorination as a key design feature. While unrelated to benzaldehydes mechanistically, these compounds highlight the role of fluorine in enhancing metabolic stability and target binding. For example:
- dFdC’s 2',2'-difluoro substitution increases resistance to enzymatic degradation compared to ara-C, leading to prolonged intracellular retention of its active triphosphate form .
- Fluorine’s electronegativity in dFdCTP improves DNA polymerase binding affinity (apparent Ki = 11.2–14.4 µM for polymerases α/ε) .
By analogy, the 3,5-difluoro motif in 3,5-Difluoro-2-isobutoxybenzaldehyde may similarly enhance stability and direct interactions in catalytic or receptor-binding contexts.
Key Research Findings and Limitations
- Synthetic Utility : demonstrates that difluorinated benzaldehydes are critical intermediates in multi-step syntheses (e.g., for pyridazine derivatives). The isobutoxy group in 3,5-Difluoro-2-isobutoxybenzaldehyde may serve as a protective or directing group in such reactions .
- Toxicity and Metabolism: No direct data exists for 3,5-Difluoro-2-isobutoxybenzaldehyde. However, fluorinated aromatic aldehydes are generally less cytotoxic than halogenated nucleosides like dFdC, which exhibit DNA incorporation-dependent toxicity .
- Solubility Challenges : The isobutoxy group likely reduces aqueous solubility compared to smaller alkoxy substituents (e.g., methoxy), necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
